Iridodial

Description

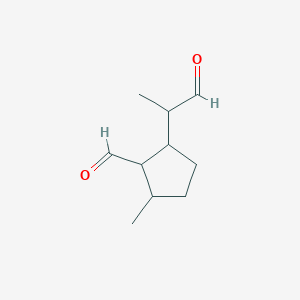

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6283-42-7 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

2-methyl-5-(1-oxopropan-2-yl)cyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O2/c1-7-3-4-9(8(2)5-11)10(7)6-12/h5-10H,3-4H2,1-2H3 |

Clé InChI |

HMCYXRFNNOPPPR-UHFFFAOYSA-N |

SMILES |

CC1CCC(C1C=O)C(C)C=O |

SMILES canonique |

CC1CCC(C1C=O)C(C)C=O |

Synonymes |

iridodial |

Origine du produit |

United States |

Biosynthetic Pathways and Enzymology of Iridodial

Precursor Metabolism Leading to Iridodial Formation

The journey to this compound begins with universal terpene precursors derived from the methylerythritol 4-phosphate (MEP) pathway, which is active in plant plastids. mdpi.commdpi.com This pathway provides the fundamental building blocks for all monoterpenoids, including the direct acyclic precursor to the iridoid skeleton.

The formation of 8-oxogeranial, the direct substrate for iridoid cyclization, is a conserved three-step enzymatic cascade that channels metabolic flux from general monoterpene biosynthesis toward the iridoid pathway. researchgate.netnih.gov

Geraniol (B1671447) Synthase (GES): The pathway is initiated by the enzyme Geraniol Synthase, which converts the primary monoterpene precursor, Geranyl Pyrophosphate (GPP), into the monoterpenol geraniol. researchgate.netnih.gov This step is considered a critical gatekeeper, diverting GPP away from the synthesis of other monoterpenes and committing it to the iridoid route. nih.gov

Geraniol-8-hydroxylase (G8H): The resulting geraniol is then hydroxylated at the C8 position by a cytochrome P450 monooxygenase, Geraniol-8-hydroxylase (G8H), to produce 8-hydroxygeraniol. researchgate.netnih.gov

8-Hydroxygeraniol Oxidoreductase (8HGO): Finally, 8-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO). researchgate.net This enzyme oxidizes the alcohol groups at both C1 and C8, yielding the dialdehyde (B1249045) 8-oxogeranial . researchgate.netwikipedia.org This molecule is the immediate linear precursor for the cyclization reaction that forms the iridoid core. wikipedia.org

This compound is a foundational intermediate in the biosynthesis of a major class of iridoids known as secoiridoids. Secoiridoids are characterized by the cleavage of the cyclopentane (B165970) ring of the initial iridoid structure. nih.govSecologanin (B1681713) is a prominent secoiridoid that serves as the iridoid building block for the vast majority of terpenoid indole (B1671886) alkaloids (TIAs), including the pharmaceutically important compounds vincristine (B1662923) and vinblastine. nih.govwikipedia.orgnih.gov The biosynthesis of secologanin proceeds from the iridoid scaffold established by the formation of this compound. nih.govnih.gov Therefore, the production of this compound is an essential upstream event for the entire secologanin-dependent metabolic network in plants like Catharanthus roseus. nih.gov

Key Enzymatic Transformations in this compound Production

The definitive step in the formation of the iridoid skeleton is the cyclization of the linear precursor, 8-oxogeranial. This transformation is catalyzed by a unique class of enzymes that control both the reduction and ring-closure reactions, ultimately defining the core structure and stereochemistry of the resulting this compound.

Iridoid Synthase (ISY) is the key enzyme responsible for creating the bicyclic iridoid scaffold from 8-oxogeranial. nih.govnih.gov Unlike canonical terpene cyclases that typically use pyrophosphate-activated substrates and proceed through cationic intermediates, ISY employs a distinct reductive cyclization mechanism. wikipedia.orgnih.gov

The reaction involves two main steps:

NAD(P)H-Dependent Reduction: ISY first catalyzes the 1,4-reduction of the α,β-unsaturated aldehyde in 8-oxogeranial, using NADPH as a cofactor. nih.govresearchgate.net This generates a reactive enol/enolate intermediate, (S)-8-oxocitronellyl enol. researchgate.net

Cyclization: This highly reactive intermediate then undergoes a subsequent cyclization via an intramolecular Michael-type addition to form the cyclopentanopyran ring system. wikipedia.orgnih.gov

The products of the ISY-catalyzed reaction are typically a mixture of the open-chain dialdehyde, This compound , and its more stable cyclized hemiacetal form, nepetalactol . researchgate.netresearchgate.net In some plant species, such as those in the Nepeta genus, other enzymes like Nepetalactol-related short-chain dehydrogenases (NEPS) and Major Latex Protein-like (MLPL) enzymes can contribute to the stereoselectivity of the cyclization step following the initial reduction catalyzed by ISY. nih.govresearchgate.net

The vast structural diversity of iridoids is largely dependent on their stereochemistry, which is established during biosynthesis. The enzyme Iridoid Synthase plays a crucial role in setting the initial stereochemical configuration of the iridoid scaffold. nih.gov

The stereochemistry at the C7 position of the iridoid ring is determined by the facial selectivity of the initial hydride transfer from NADPH to 8-oxogeranial. nih.govnih.gov Different plant species have evolved distinct ISY enzymes that control this reduction step with opposite stereoselectivity:

In Catharanthus roseus, the iridoid synthase (CrISY) generates the S-configuration at C7, leading to the formation of iridoids with a cis-trans ring fusion (hydrogens are cis at C4a and C7a). nih.gov

In contrast, the ISY from snapdragon (Antirrhinum majus), AmISY, catalyzes the reduction to form the opposite C7 epimer (R-configuration). nih.govnih.gov This inverted stereocontrol explains the biosynthesis of 7-epi-iridoids found in Antirrhinum and related genera. nih.gov

While the initial reduction is under tight enzymatic and stereoselective control, the subsequent cyclization step appears to be less stringently regulated by the enzyme, often resulting in a mixture of diastereomers. nih.govnih.gov This suggests that further stereochemical refinement can occur through the action of downstream enzymes, which act on the initial products of the ISY reaction to produce the specific stereoisomers observed in a given plant. nih.govwhiterose.ac.uk

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is a coordinated process that is tightly regulated at the genetic level. The genes encoding the enzymes of the pathway are often transcriptionally co-regulated, ensuring that all necessary components are produced in concert. mdpi.comnih.gov

Researchers utilize transcriptomic approaches, such as RNA-sequencing (RNA-seq), to identify candidate genes involved in the iridoid pathway. mdpi.comnih.gov By comparing the transcriptomes of plants or tissues that produce high versus low levels of iridoids, scientists can pinpoint genes whose expression levels correlate with metabolite accumulation. nih.govnih.gov

Key findings from genetic and transcriptomic studies include:

Co-expression Networks: Genes in the iridoid pathway, including GES, G8H, 8HGO, and ISY, frequently show strong co-expression patterns. nih.govnih.gov This means their messenger RNA (mRNA) levels rise and fall together, suggesting they are controlled by common regulatory elements like transcription factors.

Gene Discovery: Transcriptomic analysis has been instrumental in discovering the full set of genes required for iridoid biosynthesis in several species, including Catharanthus roseus, Nepeta species, and olive (Olea europaea). nih.govuea.ac.uk

Validation of Gene Function: The expression levels of candidate genes identified through transcriptomics are often validated using quantitative real-time PCR (qRT-PCR). mdpi.comnih.gov For example, studies have shown that the mRNA levels of OeISY in olive are several hundred-fold higher in fruits and leaves, tissues that accumulate high levels of secoiridoids, compared to roots and flowers. nih.gov This tissue-specific expression pattern provides strong evidence for the gene's physiological role in the pathway.

These molecular approaches have been crucial for elucidating the complex genetic architecture that underpins the production of this compound and its many derivatives across the plant kingdom.

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Geraniol Synthase | GES | Converts Geranyl Pyrophosphate (GPP) to geraniol, the first committed step in the pathway. researchgate.netnih.gov |

| Geraniol-8-hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates geraniol to form 8-hydroxygeraniol. researchgate.net |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Catalyzes the oxidation of 8-hydroxygeraniol to the dialdehyde 8-oxogeranial. researchgate.net |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form this compound and nepetalactol. nih.govnih.gov |

| Nepetalactol-related short-chain dehydrogenase | NEPS | Can contribute to the stereoselective cyclization and subsequent oxidation of nepetalactol in certain species. nih.govresearchgate.net |

| Major Latex Protein-like | MLPL | An enzyme that can participate in the stereoselective cyclization to nepetalactol in some plants. nih.gov |

Gene Expression Profiling of Biosynthetic Enzymes

Gene expression profiling through advanced transcriptomic analysis has been pivotal in identifying and understanding the regulation of enzymes involved in the this compound biosynthetic pathway. By analyzing the complete set of RNA transcripts in a specific tissue or under certain conditions, researchers can pinpoint the genes that are actively being expressed and are likely to encode the enzymes driving the synthesis of iridoids, including the central precursor, this compound.

Comprehensive transcriptome analyses in several iridoid-producing plant species have successfully identified numerous candidate genes. In Rehmannia glutinosa, a study utilizing 454 pyrosequencing generated a substantial transcriptome dataset, leading to the identification of genes for terpenoid backbone biosynthesis and homologues of secoiridoid pathway genes. mdpi.com This suggests that the initial steps for iridoid biosynthesis in R. glutinosa are similar to those of the well-characterized secoiridoid pathway. mdpi.comepa.gov A total of 550 EST sequences, representing 21 gene families thought to be involved in iridoid biosynthesis, were discovered, providing a rich resource for future functional characterization. mdpi.com Similarly, a study on Phlomoides rotata identified 41 candidate genes corresponding to 23 enzymes in the iridoid biosynthesis pathway through transcriptome and metabolome analysis. nih.govmdpi.com This research highlighted the specific expression of genes such as DXS1, IDI1, 8-HGO1, and G10H2 in the plant. nih.gov

In Valeriana jatamansi, deep sequencing of leaf and root tissues yielded 61,876 unigenes, of which 24 were classified into enzyme categories related to the mevalonic acid (MVA), methylerythritol phosphate (B84403) (MEP), and iridoid pathways. proquest.com Quantitative real-time PCR (qRT-PCR) was then used to examine the organ-specific expression of nine key enzyme-encoding genes. proquest.com Another integrative study on Gentiana crassicaulis during seed germination combined transcriptomics and metabolomics to identify 196,132 unigenes. mdpi.com Through co-expression network analysis, 26 genes were found to be significantly correlated with the levels of ten identified iridoid compounds. mdpi.com

The expression of these biosynthetic genes is often regulated by transcription factors and can be induced by signaling molecules like methyl jasmonate (MeJA). nih.gov For instance, in Catharanthus roseus, the transcription factor ORCA3 is known to activate the expression of iridoid biosynthesis genes. mdpi.com The identification of an ORCA3 homologue in R. glutinosa suggests a conserved regulatory mechanism. mdpi.com Co-expression analysis is a powerful tool used to link gene expression with metabolite accumulation. In Nepeta rtanjensis, the expression profiles of iridoid biosynthesis-related genes were analyzed in different tissues (leaves, stems, and roots) and in response to MeJA elicitation to identify functional iridoid synthase (ISY) candidates. nih.gov

Table 1: Key Enzymes in this compound Biosynthesis and Corresponding Genes Identified Through Expression Profiling

| Enzyme | Gene(s) | Plant Species | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Geraniol Synthase | GES | Nepeta rtanjensis, Catharanthus roseus | Transcriptomics, qPCR | nih.govresearchgate.net |

| Geraniol 8-hydroxylase | G8H | Nepeta rtanjensis | Transcriptomics | nih.gov |

| 8-hydroxygeraniol oxidoreductase | 8HGO | Nepeta rtanjensis, Phlomoides rotata | Transcriptomics, qPCR | nih.govnih.gov |

| Iridoid Synthase | ISY, PRISE | Nepeta rtanjensis, Nepeta nervosa | Transcriptomics, qPCR | nih.gov |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS1 | Phlomoides rotata | Transcriptomics | nih.gov |

| Isopentenyl-diphosphate delta-isomerase | IDI1 | Phlomoides rotata | Transcriptomics | nih.gov |

| Geraniol 10-hydroxylase | G10H2 | Phlomoides rotata | Transcriptomics | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Engineering Approaches for Enhanced this compound Biosynthesis

Metabolic engineering offers promising strategies for increasing the production of valuable plant-derived compounds like this compound, either in the native plant or through heterologous expression in microbial systems. nih.gov The primary goals of these engineering approaches are to increase precursor supply, redirect metabolic flux towards the target compound, and overcome rate-limiting steps in the biosynthetic pathway. mdpi.com

A common strategy involves the overexpression of genes encoding key or rate-limiting enzymes. mdpi.com For example, identifying and overexpressing the gene for iridoid synthase (ISY), a pivotal enzyme that catalyzes the formation of the core iridoid skeleton, could significantly boost the production of this compound and downstream iridoids. nih.gov Studies on Gentiana macrophylla and Salvia miltiorrhiza have shown that overexpressing specific genes can enhance the production of related terpenoids. researchgate.net The identification of numerous candidate genes from transcriptome studies provides a toolbox for such engineering efforts. mdpi.commdpi.com

Another approach is the reconstruction of the biosynthetic pathway in a heterologous host, such as the yeast Saccharomyces cerevisiae. researchgate.netnih.gov Yeast is a well-established industrial microorganism that can be genetically manipulated to produce a wide range of chemicals. nih.gov Reconstituting the entire this compound pathway, from the initial precursor geranyl pyrophosphate (GPP) to this compound, would involve expressing multiple plant-derived enzymes. This includes geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and 8-hydroxygeraniol oxidoreductase (8HGO), followed by iridoid synthase (ISY). researchgate.net Success in this area requires overcoming challenges such as ensuring the proper function and localization of heterologous enzymes and balancing the metabolic load on the host cell. researchgate.net For instance, engineering cofactor supply, such as NADPH which is required by ISY, can be critical for pathway efficiency. nih.govnih.gov

Furthermore, engineering can involve down-regulating or knocking out competing pathways to channel more precursors into the this compound pathway. mdpi.com For example, reducing the metabolic flow towards other monoterpenes or sterols could increase the availability of GPP for iridoid synthesis. The development of advanced genetic tools like CRISPR-Cas9 has made such targeted gene manipulations more efficient and precise in both plants and microbes. mdpi.com The successful reconstitution of the nepetalactol biosynthetic pathway in Nicotiana benthamiana by expressing six genes demonstrates the feasibility of engineering complex iridoid pathways in a plant host. researchgate.net These engineering strategies, informed by gene discovery and pathway elucidation, hold significant potential for the sustainable and large-scale production of this compound. nih.gov

Subcellular Localization of this compound Biosynthetic Machinery

The biosynthesis of this compound is a complex process that involves enzymes located in different subcellular compartments, necessitating the transport of intermediates across membranes. Understanding this spatial organization is crucial for both fundamental knowledge and for effective metabolic engineering.

Research on the closely related seco-iridoid pathway in Catharanthus roseus has provided significant insights into the subcellular localization of the enzymes leading to this compound. The initial steps of terpenoid biosynthesis, which produce the precursor geranyl pyrophosphate (GPP), occur in the plastids via the MEP pathway. mdpi.com However, the subsequent enzymes that convert GPP to the iridoid skeleton have been found in other cellular locations.

Studies combining proteomics of isolated protoplasts with fluorescence microscopy have revealed a distributed assembly of the pathway. In C. roseus, geraniol 8-hydroxylase (G8O), a cytochrome P450 enzyme, and iridoid synthase (ISY, also referred to as IO for iridoid oxidase) are associated with the endoplasmic reticulum (ER). nih.gov In contrast, 8-hydroxygeraniol oxidoreductase (8-HGO) was identified as a soluble protein located in the cytosol. nih.gov This compartmentalization implies that the intermediate 8-hydroxygeraniol must be transported from the ER, where it is produced, to the cytosol to be oxidized by 8-HGO into 8-oxogeranial. Subsequently, 8-oxogeranial is shuttled back to the ER to be cyclized by ISY into this compound and its cyclized form, nepetalactol. researchgate.netnih.gov

Furthermore, the iridoid biosynthetic pathway exhibits tissue-level organization. In C. roseus, in situ hybridization and transcript analysis have shown that the early pathway enzymes are expressed in internal phloem-associated parenchyma (IPAP) cells, while the later steps occur in the epidermis. nih.gov This suggests that a pathway intermediate must be transported between these cell types.

For metabolic engineering purposes, targeting all the necessary enzymes to a single compartment, such as the chloroplast, has been proposed as a strategy to enhance pathway efficiency by increasing substrate availability and preventing the loss of volatile intermediates. researchgate.net This approach was successfully demonstrated by engineering a functional nepetalactol pathway in Nicotiana benthamiana where targeting all six biosynthetic enzymes to the chloroplast led to the production of nepetalactone. researchgate.net

Table 2: Subcellular Localization of Key Biosynthetic Enzymes

| Enzyme | Abbreviation | Subcellular Location | Plant Species Studied | Reference(s) |

|---|---|---|---|---|

| Geraniol 8-hydroxylase | G8O / G8H | Endoplasmic Reticulum | Catharanthus roseus | nih.gov |

| 8-hydroxygeraniol oxidoreductase | 8-HGO | Cytosol | Catharanthus roseus | nih.gov |

| Iridoid Synthase | ISY / IO | Endoplasmic Reticulum | Catharanthus roseus | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-deoxy-D-xylulose-5-phosphate |

| 8-hydroxygeraniol |

| 8-oxogeranial |

| Dimethylallyl diphosphate (B83284) |

| Geraniol |

| Geranyl pyrophosphate |

| This compound |

| Isopentenyl diphosphate |

| Loganic acid |

| Methyl jasmonate |

| Nepetalactol |

| Nepetalactone |

| Secologanin |

| Sweroside |

| Swertiamarin |

Chemical Synthesis Methodologies for Iridodial and Its Analogs

Strategic Retrosynthetic Analysis for Iridodial Construction

Retrosynthetic analysis for this compound typically focuses on constructing the cyclopentane (B165970) ring and incorporating the two aldehyde functionalities with the correct relative and absolute stereochemistry. Given this compound's structure as a 1,5-dialdehyde within a cyclopentane ring, key disconnections often involve breaking carbon-carbon bonds of the five-membered ring or cleaving bonds related to the aldehyde groups. scielo.brpublish.csiro.au

One common retrosynthetic strategy views this compound as arising from the cyclization of an acyclic monoterpene precursor, such as 8-oxogeranial. frontiersin.orgresearchgate.netnih.gov This biological perspective has influenced synthetic approaches, suggesting potential cyclization reactions, including Michael-type additions. scielo.brnih.govresearchgate.net Another approach involves constructing the cyclopentane ring through cycloaddition reactions, such as intramolecular enal-enamine [2+4] cycloadditions, as demonstrated in the synthesis of iridoid synthons like gastrolactol. acs.org

Total Synthesis Approaches to this compound

Numerous total synthesis routes to this compound and related iridoids have been reported, showcasing diverse chemical methodologies. lipidmaps.orglipidmaps.orgnih.govwikipedia.org These syntheses often involve constructing the bicyclic or cyclopentane core and then introducing or modifying functional groups to arrive at the target structure.

Pioneering Syntheses and Key Stereochemical Challenges in this compound Construction

Early syntheses of iridoids, including those that could potentially lead to this compound, faced significant stereochemical challenges, particularly in controlling the relative configuration of the multiple chiral centers present in the cyclopentane ring and the side chain. d-nb.infolipidmaps.orgwikipedia.orguni.lunih.gov this compound possesses four stereocenters. cdutcm.edu.cn Achieving the correct cis-fusion of the cyclopentane ring and the relative stereochemistry of the methyl group and the side chain has been a major focus. scielo.br

Pioneering work in iridoid synthesis laid the groundwork for controlling these stereocenters, often employing strategies such as the use of rigid intermediates, stereoselective reactions like catalytic hydrogenations, and the careful choice of protecting groups. d-nb.infobeilstein-journals.org The conversion of this compound's bis-2,4-dinitrophenylhydrazone into the pyridine (B92270) alkaloid actinidine (B1206135) was an early investigation into the chemistry of this compound. publish.csiro.au

Diastereoselective and Enantioselective Methodologies for this compound

Achieving high diastereoselectivity and enantioselectivity is crucial for synthesizing specific stereoisomers of this compound, as different isomers can have varying biological activities. rijournals.com Diastereoselective approaches often rely on the inherent stereochemistry of the starting materials or the use of directing groups and controlled reaction conditions to favor the formation of one diastereomer over others. d-nb.infouni.lunih.govysu.am For example, diastereoselective enamine/enal cycloaddition reactions have been employed in the synthesis of iridoid frameworks. acs.orgresearchgate.netbenchchem.com

Enantioselective syntheses of iridoids, including approaches relevant to this compound, have increasingly utilized asymmetric catalysis. uni.lunih.govmdpi.comrsc.org Organocatalysis, for instance, has been explored as a tool for the asymmetric synthesis of chiral building blocks relevant to iridoids. mdpi.comrsc.orgcsic.es Enzymatic resolutions have also been used to obtain optically pure iridoid precursors. acs.org

Convergent and Divergent Synthetic Routes to this compound Framework

Both convergent and divergent synthetic strategies have been applied to the synthesis of this compound and its analogs. lipidmaps.orgysu.amresearchgate.netresearchgate.net

Convergent Synthesis: This approach involves synthesizing several key fragments separately and then coupling them in a later step. While potentially efficient for complex molecules, it may be less common for a relatively small molecule like this compound compared to more complex iridoids or alkaloids derived from iridoids.

Divergent Synthesis: This strategy starts from a common precursor and diverges at a later stage to produce different target molecules. Citronellal (B1669106) is a frequently used starting material in divergent syntheses of various iridoids, including those structurally related to this compound. ysu.amresearchgate.netbenchchem.comresearchgate.net This allows for the efficient preparation of a library of related compounds from a single source.

A divergent diastereoselective approach starting from citronellal has been used to prepare several ant-associated iridoids, including dolichodial, which shares structural features with this compound. ysu.amresearchgate.net

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective routes to complex natural products like this compound. lipidmaps.orgnih.gov Enzymes involved in the natural biosynthesis of iridoids have been investigated for their potential in in vitro synthesis.

This compound is a direct product or an intermediate in the enzymatic transformation of acyclic precursors. frontiersin.orgresearchgate.net Iridoid synthase (ISY) is a key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to nepetalactol and this compound. frontiersin.orgresearchgate.netnih.govwikipedia.orgnih.govnih.gov Studies on ISY from different plant species and insects have revealed variations in stereoselectivity, influencing the ratios of nepetalactol and this compound isomers produced. frontiersin.orgnih.govnih.gov For example, ISY from Catharanthus roseus (CrISY) produces a mixture of nepetalactol and this compound, with the cis,trans isomer being a major product. nih.gov The stereoselectivity of ISY is a key factor in determining the stereochemistry of the resulting cyclic iridoids. frontiersin.orgnih.gov

Biocatalytic approaches can leverage the exquisite selectivity of these enzymes for the synthesis of specific this compound stereoisomers or related intermediates. nih.gov

Rational Design and Synthesis of this compound Derivatives and Conformationally Locked Analogs

The rational design and synthesis of this compound derivatives and conformationally locked analogs are pursued to explore their biological activities and understand structure-activity relationships. acs.orgmdpi.comd-nb.infomdpi.comnih.govacs.org Modifications to the this compound structure can include altering the aldehyde functionalities, modifying the cyclopentane ring, or introducing new substituents.

Synthetic strategies for analogs often build upon the methodologies developed for this compound itself, adapting them to incorporate the desired structural changes. This can involve selective functional group transformations, ring expansion or contraction, or the introduction of rigid linkers to create conformationally locked structures. acs.orgacs.org The synthesis of aza-iridoids, which incorporate nitrogen atoms into the iridoid skeleton, exemplifies the design of novel analogs. acs.org Such synthetic efforts contribute to understanding how structural variations influence the biological roles of iridoids. mdpi.com

Ecological and Biological Roles of Iridodial Non Human Focus

Iridodial as a Chemical Defense in Plant-Herbivore Interactions

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores, and iridoids are a prominent group among these chemical weapons. nih.gov The name 'iridoid' itself originates from this compound, a defensive compound first identified in ants of the genus Iridomyrmex. This highlights the fundamental role of this compound class in chemical defense.

Iridoids, including this compound derivatives, function as potent antifeedants and deterrents, discouraging feeding by a wide range of insect herbivores. This bioactivity is a key component of plant defense strategies. When an herbivore consumes plant tissue containing iridoid glycosides, these compounds are often activated in the insect's gut. nih.gov

Research has demonstrated the effectiveness of these compounds as deterrents. For instance, studies on the buckeye butterfly (Junonia coenia) showed that caterpillars reared on diets with higher concentrations of iridoid glycosides were more likely to be rejected by predatory ants. nih.gov The level of sequestered iridoids in the caterpillars was a direct predictor of rejection and escape, confirming their defensive value against predators. nih.gov Similarly, other specialist insects that sequester iridoids from their host plants can become unpalatable to generalist predators. researchgate.net This deterrence is not universal to all predators, but it is a significant advantage. For example, while some ant species are strongly deterred by sequestered iridoid glycosides, others may be less sensitive.

The antifeedant properties of various iridoids and other terpenes have been documented across numerous insect models. These compounds can act in several ways: by stimulating specific deterrent taste receptors in the insect, by suppressing the insect's drive to continue feeding, or by blocking the receptors for feeding stimulants like sugars.

Table 1: Examples of Iridoid-Mediated Chemical Defense in Insects

| Herbivore/Insect Species | Host Plant/Iridoid Source | Predator/Target | Defensive Role |

|---|---|---|---|

| Junonia coenia (Buckeye caterpillar) | Plantago sp. | Predacious ants | Sequesters iridoid glycosides, leading to rejection by ants. nih.gov |

| Longitarsus sp. (Flea beetles) | Plantago lanceolata | Generalist predators | Sequesters aucubin (B1666126) and catalpol (B1668604) for defense. researchgate.net |

| Various Lepidoptera larvae | Iridoid-containing plants | Generalist predatory bugs | Increase accumulation of iridoids to improve defense. researchgate.net |

| Iridomyrmex sp. (Ants) | Endogenously produced | General predators | Secretes this compound as a defensive compound. |

Beyond defending against herbivores, the chemical properties of iridoids also contribute to a plant's resistance against non-human pathogens like fungi and bacteria. These compounds are part of the plant's induced chemical defenses, which are synthesized in response to pathogenic attack. nih.gov

Studies have shown that iridoids possess significant antimicrobial activity.

Antifungal Activity : Research on the iridoid glycosides found in the fruit of some plants demonstrated a strong inhibitory effect on the growth of Alternaria, a fungus associated with fruit rot. oup.com Specific iridoids, such as loganin, showed dose-dependent negative effects on fungal growth. oup.com Other research has identified iridoids from Gardenia jasminoides that are moderately active against the fungus Candida albicans and slightly active against Trichophyton mentagrophytes. nih.gov

Antibacterial Activity : Iridoids have also been found to exhibit antibacterial properties. For example, iridoids isolated from Plumeria alba displayed distinct activity against several pathogenic bacteria. researchgate.net While much of the research has focused on human pathogens, the general bioactivity of these compounds is relevant to plant pathogens as well. researchgate.net The presence of these compounds in plant tissues can help inhibit the growth and spread of bacterial infections.

This dual role in defending against both herbivores and microbial pathogens underscores the ecological importance of iridoids as a versatile chemical shield for plants.

This compound in Insect Chemical Ecology and Communication

This compound and related compounds are not only used for defense but also as sophisticated chemical signals for communication between insects. They can function as pheromones, mediating interactions within a species, or as kairomones, which are detected by other species, often to the detriment of the emitter.

Pheromones are chemical signals that trigger a specific behavioral or physiological response in another individual of the same species. Iridoids, including this compound, serve as key components in the pheromone blends of several insect species, playing vital roles in reproduction and aggregation.

One of the most direct examples involves the parasitoid wasp Leptopilina heterotoma. The female's sex pheromone, which attracts males and elicits courtship behavior, is a blend of several iridoid compounds, including two stereoisomers of this compound. nih.gov In aphids, iridoids such as cis-trans-nepetalactol and cis-trans-nepetalactone, which are biosynthetically related to this compound, have been identified as sex pheromones. nih.gov

Perhaps most notably, this compound itself has been identified as a powerful attractant, or pheromone, for lacewings of the species Chrysopa oculata. usda.gov Researchers discovered that this compound, a minor component from catnip oil, perfectly matched the chemical structure of the pheromone released by male lacewings to attract both males and females. usda.gov This finding was significant as it was the first pheromone identified for any species in the insect order Neuroptera. usda.gov

Table 2: Pheromonal Functions of this compound and Related Iridoids

| Insect Species | Compound(s) | Pheromone Type | Function |

|---|---|---|---|

| Leptopilina heterotoma (Parasitoid wasp) | Two stereoisomers of this compound, Iridomyrmecin (B1195519) | Sex Pheromone | Attracts males and elicits courtship behavior. nih.gov |

| Acyrthosiphon pisum (Pea aphid) | cis-trans-Nepetalactol, cis-trans-Nepetalactone | Sex Pheromone | Mediates mating. nih.gov |

| Chrysopa oculata (Goldeneyed lacewing) | This compound | Aggregation/Sex Pheromone | Attracts both male and female lacewings. usda.gov |

A kairomone is a semiochemical emitted by one species that benefits a receiving species. In predator-prey dynamics, predators and parasitoids often "eavesdrop" on the chemical cues of their prey, using them as kairomones to locate food or hosts. nih.govcirad.fr

This compound provides a clear example of this phenomenon. The compound, isolated from catnip, powerfully attracts lacewings. usda.gov Since lacewings are important predators of many agricultural pests like aphids and mites, their attraction to this compound is a kairomonal response. usda.gov The lacewing uses a plant-derived compound to its own benefit—finding locations where prey might be present or where mates have aggregated.

More broadly, the alarm pheromones of aphids, which often include iridoid-related monoterpenes, can act as kairomones for their natural enemies, including parasitoids like Diaeretiella rapae. nih.gov When aphids release these compounds in response to a threat, they inadvertently signal their presence to predators and parasitoids that are attuned to these cues. nih.gov This makes the prey vulnerable, demonstrating the double-edged nature of chemical signaling in complex ecosystems. The attraction of a predator to a nonprey-related volatile can be adaptive if it helps the predator relocate a lost prey patch or find a new one. wur.nl

Mechanistic Studies of this compound Bioactivity in Non-Human Systems

Understanding the mechanisms by which this compound exerts its effects is key to appreciating its ecological roles. The bioactivity of iridoids often stems from their chemical instability once they are liberated from their glycoside form.

The primary mechanism for the defensive and toxic effects of iridoid glycosides in insects involves enzymatic activation. nih.gov Many non-adapted insects possess digestive enzymes, specifically β-glucosidases, that cleave the sugar molecule (glucose) from the iridoid glycoside. nih.govresearchgate.net This hydrolysis releases the unstable aglycone—in this case, a dialdehyde (B1249045) like this compound. This reactive aglycone can then wreak havoc in the insect's gut by non-specifically cross-linking with proteins and other macromolecules, thereby inhibiting various enzymes and denaturing proteins. nih.govresearchgate.net This disruption of digestive and other physiological processes forms the basis of its antifeedant and toxic effects.

In addition to this general mechanism, the role of this compound as a pheromone suggests it also has specific neurotoxic actions. The processing of chemical signals like pheromones in the insect brain is a precise neurological function. nih.gov Neurotoxic insecticides often work by targeting neuronal receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), disrupting the proper function of the nervous system. nih.govnih.gov Given that this compound elicits specific behaviors like attraction and courtship, it must interact with specific olfactory receptors in the insect's antennae, which then transmit signals to the brain. Sublethal exposure to neurotoxic compounds can impair these chemical orientation behaviors. nih.gov Therefore, it is plausible that this compound's mechanism as a semiochemical involves direct interaction with the insect nervous system, a process that could be overwhelmed at high concentrations, leading to repellent or toxic effects.

Finally, interactions can be even more complex, involving multiple trophic levels. For example, some parasitoids can inject polydnaviruses into their caterpillar hosts that suppress the host's immune system and also reduce the activity of enzymes like glucose oxidase in the caterpillar's saliva. nih.govfrontiersin.org This manipulation can, in turn, reduce the induction of chemical defenses in the plant the caterpillar is eating, benefiting the parasitoid's offspring by allowing the host to grow faster. nih.gov These findings highlight the intricate ways chemical mediators like iridoids and the enzymes that interact with them shape ecological dynamics.

Molecular Target Identification and Validation (e.g., microbial enzymes, insect receptors)

This compound's primary validated role in non-human organisms is as a semiochemical, a signaling molecule that mediates interactions between organisms. Its molecular targets are therefore predominantly insect olfactory receptors.

Research has identified this compound as a key aggregation pheromone for lacewing species (Chrysopa). In field studies, a combination of this compound and methyl salicylate (B1505791) (a plant-derived volatile) was shown to be a potent attractant, indicating that this compound acts on specific olfactory receptors of these insects to elicit a behavioral response ufl.edu. Further evidence for its activity on animal sensory systems comes from the analysis of silver vine (Actinidia polygama), a plant known to induce a euphoric response in domestic cats. Stereoisomers of this compound were identified as components in the bioactive fractions of the plant that elicit this response nih.gov. While the more stable downstream metabolite, nepetalactol, was used for subsequent behavioral assays, the presence of this compound points to its role in the initial chemical profile recognized by the animals nih.gov.

While the broader class of iridoid aglycones—the core structures resulting from the removal of sugar moieties—has been shown to inhibit various microbial enzymes in vitro, such as cyclooxygenase (COX) and lipoxygenase (LOX), specific enzyme inhibition studies focusing solely on the this compound compound are not extensively detailed in the scientific literature semanticscholar.org. The inherent instability of this compound makes such specific assays challenging nih.gov.

Cellular Pathway Modulation by this compound in Model Organisms (e.g., in vitro studies)

Specific research detailing the direct modulation of cellular pathways by this compound in model organisms is limited. Scientific investigation has predominantly focused on its more stable downstream derivatives, such as the iridoid glycosides catalpol, aucubin, and geniposide (B1671433) nih.govspringermedizin.de. These derivatives have been shown in numerous in vitro studies to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB, MAPK, and PI3K/Akt pathways springermedizin.demazums.ac.ir. However, due to the transient nature of this compound as a biosynthetic intermediate, studies isolating this specific compound to test its effects on cellular pathways are not widely available in the current body of research.

Structure-Activity Relationship (SAR) Studies of this compound Analogs on Specific Biological Assays

Systematic structure-activity relationship (SAR) studies focusing on this compound analogs are not extensively described in the scientific literature. SAR studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity and typically involve synthesizing a series of related analogs and testing them in specific biological assays semanticscholar.org. While the chemical synthesis of this compound and its stereoisomers has been achieved, and SAR studies have been conducted on other classes of iridoids, dedicated research that systematically modifies the this compound structure to probe its activity on targets like insect receptors or microbial enzymes has not been reported. The chemical reactivity of its two aldehyde groups makes such studies challenging.

Microbiome-Mediated Transformations of this compound in Ecological Contexts

In ecological settings, the transformation of iridoids is significantly mediated by microbiomes, particularly the gut microbiota of animals. The primary transformation studied is the hydrolysis of iridoid glycosides by microbial enzymes researchgate.netfrontiersin.org. In this process, gut bacteria cleave the glucose molecule from the iridoid glycoside, releasing the iridoid aglycone (the core iridoid structure) frontiersin.org. For instance, the iridoid glycoside geniposide is metabolized by gut bacteria into its active aglycone, genipin (B1671432) researchgate.net.

This microbial action is a critical step for the bioactivation of many plant-derived iridoids. While this process effectively generates the core iridoid skeleton, which is structurally related to this compound, specific studies on the subsequent transformations of this compound itself by microbial communities in ecological contexts (such as soil or insect gut) are not detailed. The existing research focuses on the initial breakdown of the larger, more complex glycosides rather than the downstream metabolic fate of the unstable this compound aglycone.

Advanced Analytical and Computational Methodologies in Iridodial Research

Hyphenated Chromatographic-Spectroscopic Techniques for Iridodial Profiling in Complex Matrices

Hyphenated techniques combining chromatographic separation with spectroscopic detection are essential for the comprehensive analysis of this compound within complex biological samples. These methods allow for the separation of this compound from interfering compounds and its subsequent identification and quantification.

LC-MS/MS and GC-MS for Quantitative and Qualitative Analysis of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both the qualitative identification and quantitative analysis of this compound drawellanalytical.comlibretexts.orgargus-analysen.de. GC-MS is typically used for volatile and semi-volatile compounds, separating them based on their boiling points and interaction with the stationary phase, followed by ionization and mass analysis libretexts.orgshimadzu.com. LC-MS, on the other hand, is suitable for a wider range of compounds, including more polar and thermally labile molecules like some iridoids, separating them based on their interactions with a liquid mobile phase and a stationary phase drawellanalytical.comshimadzu.comlongdom.org.

For qualitative analysis, GC-MS identifies compounds based on their characteristic retention times and electron ionization (EI) mass spectra, which can be compared to reference libraries libretexts.orglcms.cz. LC-MS provides structural information through the mass-to-charge ratio of the parent ion and fragmentation patterns obtained via tandem mass spectrometry (MS/MS) drawellanalytical.comlongdom.orgresearchgate.net. This is particularly useful for identifying novel or low-abundance this compound derivatives in complex extracts.

Quantitative analysis with both GC-MS and LC-MS involves generating calibration curves using known concentrations of this compound standards and measuring the response (peak area or height) of this compound in the samples libretexts.orglongdom.org. These techniques offer high sensitivity, enabling the detection and quantification of this compound even at low concentrations in biological matrices such as plant tissues or insect secretions researchgate.netresearchgate.net. Studies on iridoid analysis in plants like Verbena carolina have utilized GC-MS for the analysis of volatile components, demonstrating the applicability of this technique to iridoid-containing samples researchgate.net. Similarly, LC-MS has been employed for the analysis of iridoid glucosides in Lamium species, highlighting its utility for less volatile iridoid forms researchgate.net.

NMR-based Metabolomics for this compound Biosynthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in metabolomics, providing detailed structural information about metabolites in a sample d-nb.info. For this compound research, NMR-based metabolomics can be used to identify and characterize biosynthetic intermediates, offering insights into the enzymatic steps leading to this compound formation and its subsequent conversion to other iridoids dntb.gov.uanih.gov.

NMR allows for the simultaneous detection of numerous metabolites in a relatively non-destructive manner. By analyzing the chemical shifts and coupling patterns in 1D and 2D NMR spectra (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC), researchers can identify known intermediates and potentially elucidate the structures of novel compounds in the iridoid biosynthetic pathway d-nb.info. This is particularly valuable when studying enzyme mechanisms or pathway regulation. While direct NMR studies specifically focused on identifying this compound intermediates via metabolomics in complex systems are not extensively detailed in the provided snippets, NMR metabolomics has been successfully applied to study metabolic changes and identify metabolites in various biological contexts, including plant extracts and biological fluids d-nb.infooncotarget.com. The known intermediates in iridoid biosynthesis, such as geraniol (B1671447), 8-hydroxygeraniol, and 8-oxogeranial, can be targets for identification and relative quantification using NMR-based metabolomics approaches mdpi.comnih.gov.

Stable Isotope Labeling and Tracing for this compound Biosynthetic Pathway Elucidation

Stable isotope labeling and tracing experiments are indispensable for unraveling the complexities of metabolic pathways, including the biosynthesis of this compound mdpi.comnih.gov. By introducing precursors labeled with stable isotopes (e.g., 13C, 2H), researchers can track the incorporation of these isotopes into downstream metabolites, thereby mapping the sequence of enzymatic reactions and identifying key intermediates mdpi.comdoi.org.

In the context of this compound biosynthesis, stable isotope-labeled precursors like 13C-labeled glucose or mevalonate (B85504) could be fed to iridoid-producing organisms or enzyme assays mdpi.comresearchgate.net. Subsequent analysis of this compound and potential intermediates using techniques like GC-MS or LC-MS/MS equipped with isotope ratio measurement capabilities allows for the determination of the labeling pattern and enrichment nih.govnih.gov. This information can confirm proposed biosynthetic routes, identify branch points, and even reveal alternative pathways. Studies on iridoid biosynthesis in plants and insects have utilized labeling experiments to understand the origin of the iridoid skeleton from terpene precursors like geranyl pyrophosphate nih.govresearchgate.net. Although specific examples of stable isotope tracing directly involving this compound in the provided snippets are limited, the principle is widely applied in the study of natural product biosynthesis to confirm the incorporation of labeled precursors into target compounds and their intermediates mdpi.comdoi.orgbiorxiv.org.

Computational Chemistry and Molecular Modeling for this compound Structure-Function Studies

Computational chemistry and molecular modeling techniques provide valuable in silico approaches to complement experimental studies on this compound tarosdiscovery.comgoogle.comkallipos.gr. These methods can be used to investigate the structural properties of this compound, predict its behavior, and explore its potential interactions with other molecules.

Conformational Analysis and Molecular Dynamics of this compound

In silico Prediction of this compound Receptor Interactions

In silico methods, such as molecular docking and virtual screening, can predict how this compound might interact with potential biological targets, such as enzymes involved in its biosynthesis or receptors it might bind to if it has biological activity mdpi.comnih.gov. Molecular docking simulates the binding process of a ligand (like this compound) to a receptor protein, predicting the preferred binding pose and estimating the binding affinity mdpi.commdpi.com.

These predictions can help prioritize experimental studies by identifying potential targets for this compound or suggesting modifications to the this compound structure that might enhance or alter its interactions. A study on Rehmannia glutinosa utilized molecular docking to explore the interactions of active compounds, including this compound, with target proteins related to various diseases, demonstrating the application of this method in investigating potential biological activities of iridoids mdpi.com. While this study focused on potential therapeutic targets, similar approaches can be applied to study the interaction of this compound with biosynthetic enzymes or other relevant proteins. In silico prediction of receptor interactions is a valuable tool in drug discovery and understanding the molecular basis of biological effects nih.govtci-thaijo.org.

High-Throughput Screening Platforms for this compound Bioactivity Discovery

High-throughput screening (HTS) platforms represent a significant advancement in the discovery of bioactive compounds from natural sources, including iridoids, a class of monoterpenoids for which this compound serves as a biosynthetic precursor nih.govtandfonline.com. These platforms enable the rapid and automated testing of large libraries of compounds against a variety of biological targets or phenotypic assays hilarispublisher.commdpi.comnih.govresearchgate.netirbm.com. The primary goal of applying HTS in natural product research is to efficiently identify "hits" – compounds exhibiting a desired biological activity – from complex mixtures or extensive collections of purified natural products hilarispublisher.commdpi.com.

The application of HTS to natural products, such as iridoid-containing extracts or libraries of isolated iridoids, involves the use of robotics, liquid handling systems, and miniaturized assay formats, typically in multi-well plates hilarispublisher.commdpi.com. This automation allows for the simultaneous evaluation of thousands to millions of samples, dramatically accelerating the initial phase of drug discovery hilarispublisher.commdpi.comresearchgate.net. HTS can be broadly categorized into target-based screening, where compounds are tested against a specific molecular target (e.g., an enzyme or receptor), and cell-based screening, which assesses the effect of compounds on cellular processes or phenotypes mdpi.com.

While specific detailed research findings and extensive data tables solely focused on the HTS of this compound itself are not widely documented in the immediately available literature, HTS is a relevant and powerful methodology for exploring the bioactivity of the broader class of iridoids and potentially this compound derivatives or related compounds found in natural sources. Iridoids, including those derived from this compound, have demonstrated a wide range of biological activities, such as anti-inflammatory, neuroprotective, antioxidant, antidiabetic, antihypertensive, cardioprotective, and antimicrobial effects, making them prime candidates for HTS investigations aimed at discovering new therapeutic leads nih.govtandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.netresearchgate.net.

HTS platforms facilitate the screening of natural product libraries, which can include crude extracts, fractionated extracts, or collections of isolated and characterized compounds mdpi.comresearchgate.net. For iridoid research, this could involve screening libraries derived from plants known to be rich in iridoids, such as species from the Apocynaceae, Lamiaceae, Loganiaceae, Rubiaceae, Scrophulariaceae, and Verbenaceae families nih.govtandfonline.comresearchgate.net. Commercial libraries specifically curated to contain iridoid compounds are also available for HTS applications chemfaces.com.

The data generated from HTS campaigns are typically quantitative, indicating the potency or efficacy of a compound in a given assay. These data are then analyzed to identify initial hits, which undergo further validation and characterization through secondary assays. The integration of HTS with other advanced techniques, such as high-resolution mass spectrometry and untargeted metabolomics, can further enhance the process by enabling the rapid identification and functional annotation of bioactive compounds within complex natural product mixtures pnas.orgpnas.org. This integrated approach helps to overcome challenges associated with natural product screening, such as the complexity of extracts and the potential for re-discovery of known compounds pnas.orgpnas.org.

Future Directions and Emerging Research Avenues for Iridodial

Discovery of Novel Iridodial-Related Natural Products and Their Bioactivities

Ongoing phytochemical research continues to uncover novel iridoid derivatives from various plant families and other organisms, including insects. thegoodscentscompany.comresearchgate.netnih.govctdbase.orguni.lu These newly discovered compounds often possess unique structural features and a wide range of biological activities. Studies highlight the potential of iridoid derivatives as therapeutic agents, including anticancer, anti-inflammatory, neuroprotective, antidiabetic, antileishmanial, and antiplasmodial effects. thegoodscentscompany.comresearchgate.netctdbase.orgthegoodscentscompany.comwikiwand.comwikipedia.org For instance, novel iridoid glycosides with hypoglycemic effects have been isolated from Lonicera japonica. thegoodscentscompany.com Research also focuses on the potential of iridoids to form conjugates with existing drugs to enhance synergistic effects. thegoodscentscompany.com While many studies report in vitro evaluation of iridoid bioactivity, future research is encouraged to focus on in vivo assessments to further validate their therapeutic potential. thegoodscentscompany.comwikipedia.org

Development of Advanced Synthetic Strategies for Complex this compound Scaffolds

The structural complexity and diverse bioactivities of iridoids make them attractive targets for chemical synthesis. Developing advanced synthetic strategies is crucial for accessing these compounds in larger quantities, generating structural analogs with potentially improved properties, and confirming proposed structures of newly isolated natural products. This compound is considered a central intermediate in the biosynthesis and synthesis of various iridoids. frontiersin.org Research is exploring general methodologies for the synthesis of polyfunctional iridoids and related natural products, often starting from common intermediates. frontiersin.org While significant progress has been made in the synthesis of iridoid aglycones and related structures, the total synthesis of some complex scaffolds remains challenging, and large-scale production through chemical synthesis can be less feasible compared to biological sources. fishersci.cametabolomicsworkbench.org Future efforts are likely to focus on more efficient, stereoselective, and scalable synthetic routes to access complex this compound-derived structures.

Deeper Understanding of this compound's Role in Interspecies Chemical Communication

Iridoids, including this compound and iridomyrmecin (B1195519), are well-established as key players in the chemical communication between different species, particularly in the realm of plant-insect and insect-insect interactions. nih.govctdbase.orguni.lufrontiersin.orgmdpi.comnih.govctdbase.org They function as defensive compounds, attractants, and pheromones. For example, this compound is a powerful attractant for certain green lacewing species. mdpi.com Iridomyrmecin, derived from this compound, serves as a defensive chemical in ants and has evolved into a sex pheromone in certain wasps. wikiwand.comwikipedia.org Research into the variability of these compounds in different populations and their impact on ecological success, such as in invasive species like the Argentine ant, is an active area of study. nih.gov Future research will likely delve deeper into the specific molecular mechanisms underlying the perception and response to this compound and its derivatives in interacting species, potentially identifying novel targets for pest control or conservation efforts. The role of chemical communication, including that mediated by iridoids, is also being explored in bacterial communities. uni.lulabsolu.ca

Exploration of this compound as a Molecular Probe for Biological Systems

Given its central position in iridoid biosynthesis, this compound holds potential as a molecular probe to investigate biological systems, particularly those related to terpene metabolism and the pathways leading to diverse iridoids and monoterpenoid indole (B1671886) alkaloids (MIAs). While the search results did not provide extensive details on the direct use of this compound as a probe beyond biosynthesis studies, the availability of isotopically-labelled monoterpenoids has been valuable in tracing biosynthetic pathways. mitoproteome.org Future research could explore the utility of labelled this compound to track metabolic flux, identify novel enzymes involved in downstream modifications, and elucidate the localization and regulation of iridoid biosynthesis in different tissues and organisms. Its reactive dialdehyde (B1249045) structure also presents opportunities for chemical tagging and conjugation, potentially enabling its use in pull-down assays or imaging studies to identify interacting proteins or cellular components.

Biotechnological Applications and Metabolic Engineering for Sustainable this compound Production

The pharmaceutical and agricultural significance of iridoids and their derivatives, coupled with the often low yields from natural sources, drives interest in biotechnological production. Metabolic engineering approaches aim to re-route metabolic pathways in host organisms like yeast, Escherichia coli, and plants to produce valuable natural products, including iridoids and MIAs. wikidata.orgopenrepository.comnih.govnih.govnih.gov this compound is a key intermediate in these engineered pathways. openrepository.comnih.gov Significant progress has been made in elucidating the iridoid biosynthetic pathway and identifying the enzymes involved, paving the way for synthetic biology efforts. wikidata.orgnih.govuni.lumetabolomicsworkbench.org Strategies involve introducing heterologous genes encoding iridoid pathway enzymes and optimizing precursor supply. openrepository.comnih.gov Future directions include improving the efficiency of engineered pathways, overcoming metabolic bottlenecks, and exploring novel host organisms for sustainable and cost-effective production of this compound and its derivatives. wikidata.orgopenrepository.comnih.govnih.gov The use of artificial scaffold systems to organize enzymes in engineered pathways is also being investigated to enhance reaction rates and yields. nih.gov

Summary of Selected Biological Activities of Iridoids Mentioned

| Compound Class | Biological Activities Mentioned |

| Iridoid Derivatives | Anticancer, Anti-inflammatory, Neuroprotective, Antidiabetic, Antileishmanial, Antiplasmodial |

| Iridoid Glycosides | Hypoglycemic, Liver protection, Anti-inflammatory, Anti-tumor |

| Secoiridoid Glycosides | Antioxidant, Antidiabetic |

| Loganin | Neuroprotective, Anti-inflammatory |

| Geniposide (B1671433) | Neuroprotective, Antidiabetic, Hepatoprotective, Anti-inflammatory, Analgesic, Antidepressant-like, Cardioprotective, Antioxidant, Immune-regulatory, Antithrombotic, Antitumoral |

| Gentiopicroside | Anti-inflammatory, Swelling reduction, Analgesic, Antiviral, Liver and gallbladder protection, Anti-obesity |

| Sweroside | Antidiabetic (insulin mimicking effect) |

| Loganetin | Antibacterial |

| Nepetalactone | Insect repellent, Aphid sex pheromone, Cat attractant, Antibacterial, Antifungal, Analgesic |

| Iridomyrmecin | Defensive chemical (ants), Sex pheromone (wasps) |

Physicochemical Properties of Selected Iridoids and Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP (Predicted) | Topological Polar Surface Area (Ų) | PubChem CID |

| (+)-Iridodial | C₁₀H₁₆O₂ | 168.23 | 1.245 nih.gov | 34.14 nih.gov | 442426 |

| (+)-Iridodial lactol | C₁₀H₁₆O₂ | 168.23 | 1.9 guidetopharmacology.org | 29.5 guidetopharmacology.org | 442438 |

| Iridomyrmecin | C₁₀H₁₆O₂ | 168.236 wikiwand.com | - | - | 442427 |

| Nepetalactone | C₁₀H₁₄O₂ | 166.220 wikipedia.org | 1.9 nih.gov | 26.3 nih.gov | 161367 |

| Secologanin (B1681713) | C₁₇H₂₄O₁₀ | 388.369 mdpi.com | -1.6 wikipedia.org | 151.98 metabolomicsworkbench.org | 161276 |

| Strictosidine | C₂₇H₃₄N₂O₉ | 530.574 fishersci.ca | 0.6 metabolomicsworkbench.org | - | 161336 |

| Loganic acid | C₁₆H₂₄O₁₀ | 376.358 wikipedia.org | -0.856 thegoodscentscompany.com | - | 89640 |

| Sweroside | C₁₆H₂₂O₉ | 358.34 nih.gov | -0.9 uni.lu | - | 161036 |

| Swertiamarin | C₁₆H₂₂O₁₀ | 374.34 uni.lu | -2.0 uni.lu | - | 442435 |

| Geniposide | C₁₇H₂₄O₁₀ | 388.4 fishersci.ca | -1.6 uni.lu | - | 107848 |

| Loganetin | C₁₁H₁₆O₅ | 228.24 nih.gov | 0.2 nih.gov | - | 10466307 |

| 7-Deoxyloganetin | C₁₁H₁₆O₄ | 212.24 nih.gov | 1.6 nih.gov | - | 10262598 |

| 7-Deoxyloganetic acid | C₁₀H₁₄O₄ | 198.218 cdutcm.edu.cn | -0.856 cdutcm.edu.cn | - | 25203533 |

| 8-Oxogeranial | C₁₀H₁₄O₂ | 166.220 nih.gov | 1.7 ctdbase.org | - | 11073781 |

| Geranyl pyrophosphate | C₁₀H₂₀O₇P₂ | 338.21 wikiwand.com | - | - | 445995 |

| Geraniol (B1671447) | C₁₀H₁₈O | 154.253 fishersci.ca | 2.65 frontiersin.org | - | 637566 |

| 8-Hydroxygeraniol | C₁₀H₁₈O₂ | 170.252 wikipedia.org | 1.5 uni.lu | - | 5363397 |

| Iridotrial | C₁₀H₁₄O₃ | 182.0943 mitoproteome.org | - | - | 440905 |

| Nepetalactol | C₁₀H₁₆O₂ | 168.236 uni.lu | 1.9 sdsc.edu | - | 11652906 |

Q & A

Q. How is iridodial identified and quantified in biological samples from ant species?

this compound is identified using gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching against library spectra (e.g., NIST 14) and comparison with synthetic standards. Nuclear magnetic resonance (NMR) is employed for structural validation, focusing on characteristic aldehyde proton signals (δ 9.5–10.0 ppm) and terpenoid backbone patterns. Quantification requires calibration curves using purified this compound isolates .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation is complicated by co-occurring terpenoids (e.g., dolichodial, isoiridomyrmecin) with similar polarities. Fractional distillation and silica-gel chromatography are standard methods, but alkaline treatment may inadvertently convert this compound to iridolactone, necessitating pH-controlled extraction .

Q. Which ant species are known to produce this compound, and what ecological role does it serve?

this compound is documented in Iridomyrmex nitidiceps, I. conifer, and I. detectus, often alongside methylheptenone. It functions as a defensive secretion, deterring predators and pathogens. Field studies employ solvent extraction of abdominal glands followed by GC-MS profiling .

Q. How does this compound react under basic conditions, and what analytical precautions are needed?

this compound’s dialdehyde structure undergoes cyclization to iridolactone in alkaline environments. Researchers must avoid basic buffers during extraction and use neutral or mildly acidic solvents (e.g., dichloromethane with 1% acetic acid) to preserve its native form .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- FT-IR : C=O stretch (∼1700 cm⁻¹) for aldehyde groups.

- ¹H/¹³C NMR : Differentiation of cis/trans isomers via coupling constants and NOESY correlations.

- HRMS : Accurate mass determination (C₁₀H₁₆O₂, [M+H]⁺ = 169.1229) .

Advanced Research Questions

Q. What synthetic routes exist for this compound, and how do stereochemical outcomes vary?

D-Iridodial is synthesized from D-citronellal via acid-catalyzed cyclization and oxidation. Stereoselectivity depends on the chiral starting material; enantiomeric purity is verified via chiral-phase GC or circular dichroism. Contaminants like 2-methyl-2-hepten-6-one require rigorous purification .

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?

Conflicting reports on stereoisomers (e.g., nepetalactol vs. iridolactone) are addressed using X-ray crystallography or computational modeling (DFT) to confirm absolute configurations. Comparative analysis with synthetic standards is critical .

Q. What enzymatic pathways govern this compound biosynthesis in plants and insects?

In plants like Uncaria rhynchophylla, this compound is synthesized via the iridoid pathway, involving CYP76 family enzymes (e.g., iridoid oxidase). Insect biosynthesis remains less studied but likely involves analogous terpenoid cyclases. RNAi knockdown experiments in ants can validate candidate genes .

Q. How should experimental designs address variability in this compound yields across ant colonies?

Colony-specific variability arises from environmental factors (diet, habitat) and genetic diversity. Robust sampling requires:

- ≥10 colonies per species.

- Standardized extraction protocols.

- Multivariate statistical analysis (e.g., PCA) to correlate yields with ecological variables .

Q. What methodologies are optimal for studying this compound’s bioactivity in ecological contexts?

Bioassays using predator models (e.g., spiders) assess deterrent effects. Dose-response curves quantify ED₅₀ values, while metabolomics tracks this compound degradation products in predator excretions. Field experiments pair GC-MS data with behavioral observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.